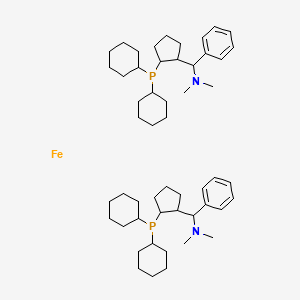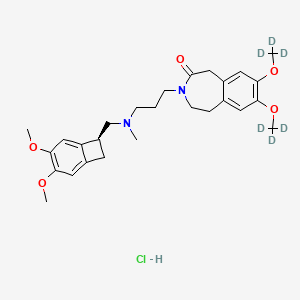
Ivabradine D6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivabradine D6 Hydrochloride is a deuterium-labeled version of Ivabradine Hydrochloride. Ivabradine is a novel heart rate-lowering agent used primarily for the treatment of chronic heart failure and stable angina pectoris. It works by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or vascular tone .
Vorbereitungsmethoden
The synthesis of Ivabradine D6 Hydrochloride involves the incorporation of deuterium atoms into the Ivabradine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: Deuterium atoms are introduced into the Ivabradine molecule through a deuterium exchange reaction. This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.
Hydrochloride Formation: The deuterated Ivabradine is then reacted with hydrochloric acid to form this compound.
Industrial production methods for this compound are similar to those used for Ivabradine Hydrochloride, with additional steps to incorporate deuterium atoms.
Analyse Chemischer Reaktionen
Ivabradine D6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Ivabradine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of Ivabradine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of Ivabradine.
Substitution: Ivabradine can undergo substitution reactions where functional groups are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Ivabradine D6 Hydrochloride is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a reference compound in analytical chemistry for studying the pharmacokinetics and metabolism of Ivabradine.
Biology: It is used in biological studies to investigate the effects of heart rate reduction on various physiological processes.
Medicine: this compound is employed in clinical research to understand its therapeutic potential and safety profile in treating heart-related conditions.
Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering drugs
Wirkmechanismus
Ivabradine D6 Hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node. This inhibition slows down the diastolic depolarization slope of sinoatrial node cells, leading to a reduction in heart rate. The molecular target of Ivabradine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current .
Vergleich Mit ähnlichen Verbindungen
Ivabradine D6 Hydrochloride is unique compared to other heart rate-lowering agents due to its selective action on the If current without affecting myocardial contractility or vascular tone. Similar compounds include:
Beta-blockers: These drugs reduce heart rate by blocking beta-adrenergic receptors but can have negative inotropic effects.
Calcium channel blockers: These agents lower heart rate by inhibiting calcium influx but can also affect vascular tone and myocardial contractility.
Digoxin: This drug reduces heart rate by increasing vagal tone but has a narrow therapeutic window and potential for toxicity
This compound offers a more favorable side effect profile due to its selective action on the If current, making it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C27H37ClN2O5 |
|---|---|
Molekulargewicht |
511.1 g/mol |
IUPAC-Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i2D3,3D3; |
InChI-Schlüssel |
HLUKNZUABFFNQS-SNBVEVFOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCN(C)C[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


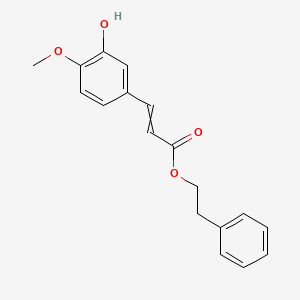

![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)

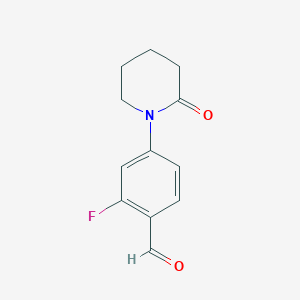
![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
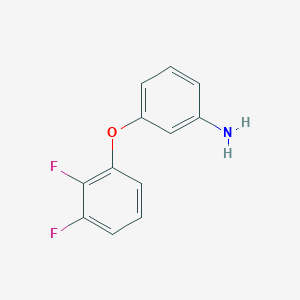
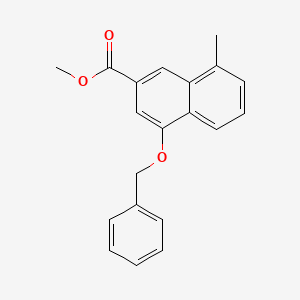
![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12433981.png)
